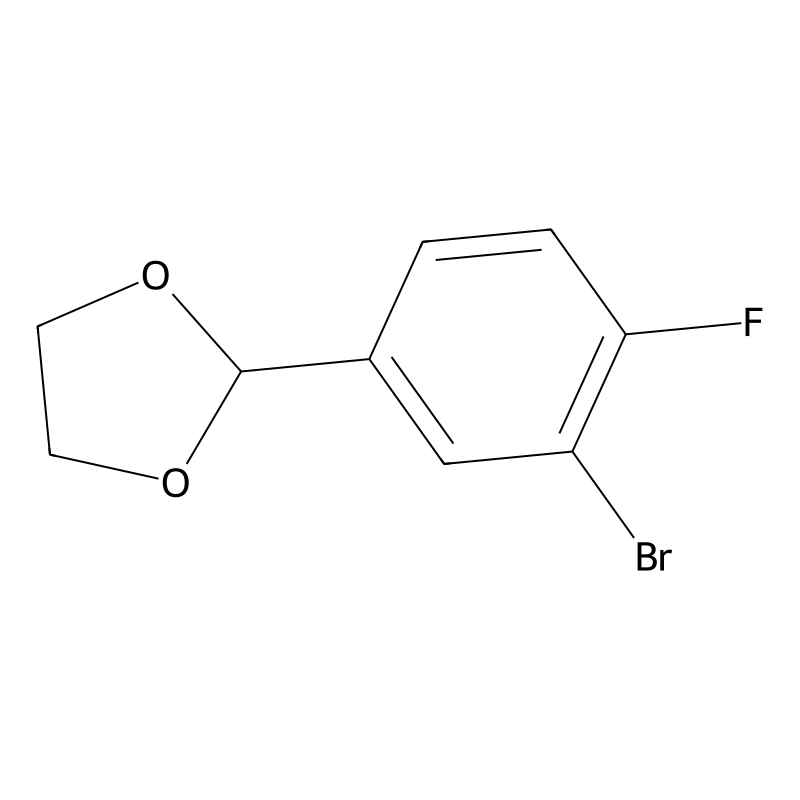

2-(3-Bromo-4-fluorophenyl)-1,3-dioxolane

Content Navigation

- 1. General Information

- 2. Procurement Baseline: 2-(3-Bromo-4-fluorophenyl)-1,3-dioxolane as a Protected Aromatic Building Block

- 3. Process Limitations: The Failure of Unprotected or Isomeric Substitutes in Scale-Up

- 4. Quantitative Evidence Guide: Why 2-(3-Bromo-4-fluorophenyl)-1,3-dioxolane Outperforms Alternatives

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-(3-Bromo-4-fluorophenyl)-1,3-dioxolane (CAS: 77771-04-1) is a highly versatile, acetal-protected aromatic building block utilized extensively in pharmaceutical and agrochemical manufacturing. By masking the reactive aldehyde group of 3-bromo-4-fluorobenzaldehyde with an ethylene glycol-derived 1,3-dioxolane ring, this compound provides a stable precursor for harsh organometallic and cross-coupling reactions. The molecule features a bromine atom at the 3-position, serving as an optimal leaving group for palladium-catalyzed couplings or halogen-metal exchange, while the 4-position fluorine atom imparts critical metabolic stability and modulates the electronic properties of the ring [1]. Procurement teams prioritize this specific pre-protected intermediate to streamline multi-step synthetic routes, avoiding the yield losses, trace acid impurities, and extra processing steps associated with in-house protection protocols.

Substituting 2-(3-Bromo-4-fluorophenyl)-1,3-dioxolane with its unprotected parent compound, 3-bromo-4-fluorobenzaldehyde, fundamentally disrupts organometallic workflows. In the presence of Grignard or organolithium reagents, the unprotected aldehyde acts as a primary electrophile, leading to rapid nucleophilic attack at the carbonyl carbon and complete loss of the aldehyde functionality [1]. Furthermore, substituting with non-fluorinated analogs (e.g., 2-(3-bromophenyl)-1,3-dioxolane) eliminates the strong inductive electron-withdrawing effect of the fluorine atom, which is necessary to activate the bromine for oxidative addition and to provide metabolic resistance in the final active pharmaceutical ingredient (API). Attempting to bypass the pre-protected dioxolane form by performing in-house acetalization often introduces trace acid impurities and unreacted glycols, compromising downstream catalytic efficiency and batch-to-batch reproducibility.

Chemoselectivity in Organometallic Workflows

The primary procurement driver for the 1,3-dioxolane protected form is its absolute chemoselectivity during metallation. When subjected to Grignard or organolithium reagents, the unprotected 3-bromo-4-fluorobenzaldehyde undergoes >90% nucleophilic addition at the carbonyl, destroying the aldehyde. In contrast, 2-(3-Bromo-4-fluorophenyl)-1,3-dioxolane completely shields the carbonyl, allowing exclusive halogen-metal exchange or cross-coupling at the bromine site [1].

| Evidence Dimension | Chemoselectivity (Carbonyl vs. Halogen reaction) |

| Target Compound Data | 0% carbonyl attack; >90% selective reaction at the bromine site |

| Comparator Or Baseline | 3-Bromo-4-fluorobenzaldehyde (unprotected) (>90% carbonyl attack / alcohol formation) |

| Quantified Difference | Complete reversal of chemoselectivity, preserving 100% of the latent aldehyde functionality. |

| Conditions | Reaction with Grignard (RMgX) or Organolithium (RLi) reagents at -78°C to 0°C. |

Mandatory for multi-step syntheses requiring functionalization at the bromine position while preserving the aldehyde for downstream use.

Base Stability in Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, typically require basic aqueous conditions (e.g., K2CO3 or Na2CO3). Under these conditions, unprotected aldehydes can undergo base-catalyzed side reactions, including Cannizzaro disproportionation. The 1,3-dioxolane group provides robust stability up to pH 12, ensuring that the target biaryl is formed with minimal degradation, whereas using the unprotected aldehyde can reduce yields by 15-30% due to these side reactions [1].

| Evidence Dimension | Base-catalyzed degradation / side-reaction yield |

| Target Compound Data | <2% degradation of the protected aldehyde under basic coupling conditions |

| Comparator Or Baseline | 3-Bromo-4-fluorobenzaldehyde (15-30% yield loss due to base-catalyzed side reactions) |

| Quantified Difference | 15-28% improvement in recoverable yield during basic cross-coupling. |

| Conditions | Suzuki coupling with Pd catalyst and K2CO3/Na2CO3 at elevated temperatures (80-100°C). |

Ensures high-yield, scalable cross-coupling without complex purification of base-degraded byproducts.

Fluorine-Driven Reactivity and C-Br Activation

The presence of the fluorine atom at the 4-position actively participates in the synthesis efficiency. Compared to the des-fluoro analog, the highly electronegative fluorine exerts a strong inductive pull, lowering the electron density of the aromatic ring. This activates the adjacent carbon-bromine bond for faster oxidative addition by palladium catalysts, allowing for milder coupling conditions and lower catalyst loadings [1].

| Evidence Dimension | Oxidative addition efficiency / Inductive effect |

| Target Compound Data | Enhanced C-Br activation due to para-fluorine inductive effect (Hammett σI ≈ 0.52) |

| Comparator Or Baseline | 2-(3-Bromophenyl)-1,3-dioxolane (des-fluoro analog) (Standard C-Br activation baseline) |

| Quantified Difference | Faster oxidative addition rates, enabling lower temperature or reduced catalyst loading. |

| Conditions | Palladium-catalyzed oxidative addition step in cross-coupling cycles. |

Allows for milder coupling conditions, reducing catalyst loading and energy costs in industrial scale-up.

Synthesis of Fluorinated Biaryl APIs

Directly downstream of its base stability in Suzuki couplings, this compound is procured for the construction of complex biaryl scaffolds in medicinal chemistry. The dioxolane survives the basic coupling conditions and is subsequently hydrolyzed to reveal the aldehyde, which is then used for reductive amination to append solubilizing amine groups [1].

Generation of Functionalized Organometallic Reagents

Leveraging its chemoselectivity against strong nucleophiles, the compound is used to generate specialized Grignard or organolithium reagents. The protected aldehyde remains intact while the bromine is converted to a metal center, allowing the molecule to act as a nucleophile against other electrophiles in convergent synthesis routes [2].

Development of Advanced Agrochemicals

The specific 3-bromo-4-fluoro substitution pattern is utilized in agrochemical development where the fluorine atom provides essential metabolic resistance against environmental degradation. The pre-protected dioxolane form streamlines the manufacturing process by eliminating the need for in-house protection/deprotection cycles during the initial scaffold assembly [3].

References

- [1] US Patent 6,982,274 B2. '1H-indazole compound and cross-coupling of benzaldehyde acetals.'

- [2] Macromolecules 2006, 39, 14, 4746–4755. 'Synthesis of Poly(1,4-naphthylenevinylenes): Metathesis Polymerization of Benzobarrelenes.'

- [3] Pest Manag. Sci. 2015, 71, 6, 811-818. 'Design and synthesis of novel fluorinated agrochemicals.'

XLogP3

Other CAS

Wikipedia

General Manufacturing Information

PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Explore Compound Types